
(Z)-3-(naphthalen-1-yl)-N'-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(naphthalen-1-yl)-N'-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C22H17N5O3 and its molecular weight is 399.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Multi-analyte Detection
A study by Dhara et al. (2016) describes the synthesis of a fluorescent sensor based on a similar pyrazole carbohydrazide structure for the selective and sensitive detection of Zn2+ and Mg2+ ions. This sensor exhibits fluorescence enhancement in aqueous acetonitrile solution, demonstrating its potential for monitoring intracellular metal ion levels in living cells in vitro (Dhara, Guchhait, Mukherjee, Mukherjee, & Bhattacharya, 2016).
NMR Spectroscopy and Tautomerism
Research by Lyčka (2017) explores the characterization of compounds including naphthalen-1-yl and nitrophenyl hydrazinylidene derivatives through NMR spectroscopy. This study provides insights into azo-hydrazo tautomerism, highlighting the utility of these compounds in detailed structural analysis (Lyčka, 2017).
Nickel(II) Complexes and Biological Interactions
Yu et al. (2017) synthesized and characterized two Ni(II) complexes involving pyrazole carbohydrazide ligands, examining their interactions with DNA/protein and cytotoxicity against cancer cells. This study demonstrates the potential of such complexes in the development of new anticancer agents (Yu, Zhang, Yu, Huang, Bian, & Liang, 2017).
Photocatalytic Hydrogen Production
Bala et al. (2014) report on a naphthylbisimide-Ni complex with photocatalytic activity for hydrogen production from water under visible light. This research highlights the role of pyrazole carbohydrazide derivatives in enhancing the efficiency of photocatalytic processes (Bala, Mondal, Goswami, Pal, & Mondal, 2014).
Anticonvulsant Activity
A study by Bhandari, Tripathi, and Saraf (2013) synthesized new 2-pyrazoline derivatives, demonstrating their potential as anticonvulsant agents. This indicates the therapeutic applications of compounds structurally related to the queried chemical (Bhandari, Tripathi, & Saraf, 2013).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-3-(naphthalen-1-yl)-N'-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide involves the condensation of 1-(3-nitrophenyl)ethanone with hydrazine hydrate to form 1-(3-nitrophenyl)ethylhydrazine. This intermediate is then reacted with 3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylic acid hydrazide in the presence of acetic acid to yield the final product.", "Starting Materials": [ "1-(3-nitrophenyl)ethanone", "hydrazine hydrate", "3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylic acid hydrazide", "acetic acid" ], "Reaction": [ "Step 1: Condensation of 1-(3-nitrophenyl)ethanone with hydrazine hydrate in ethanol to form 1-(3-nitrophenyl)ethylhydrazine.", "Step 2: Reaction of 1-(3-nitrophenyl)ethylhydrazine with 3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylic acid hydrazide in the presence of acetic acid at reflux temperature to yield (Z)-3-(naphthalen-1-yl)-N'-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide." ] } | |
CAS-Nummer |
1285570-33-3 |
Molekularformel |
C22H17N5O3 |
Molekulargewicht |
399.41 |
IUPAC-Name |
3-naphthalen-1-yl-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H17N5O3/c1-14(16-8-4-9-17(12-16)27(29)30)23-26-22(28)21-13-20(24-25-21)19-11-5-7-15-6-2-3-10-18(15)19/h2-13H,1H3,(H,24,25)(H,26,28)/b23-14- |
InChI-Schlüssel |
JYFMMDFGJYMTBK-UCQKPKSFSA-N |
SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=CC3=CC=CC=C32)C4=CC(=CC=C4)[N+](=O)[O-] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



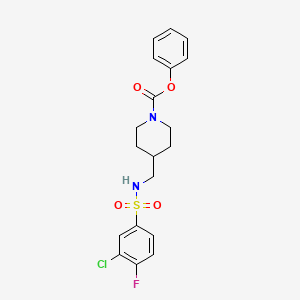
![7-butyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2868952.png)
![N-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propyl]oxirane-2-carboxamide](/img/structure/B2868953.png)
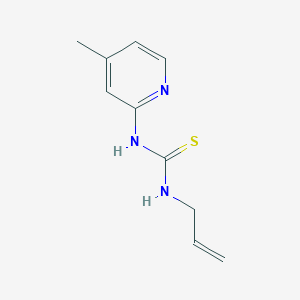

![2-Methoxy-1-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2868958.png)
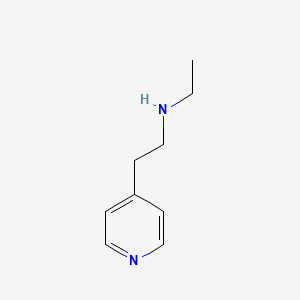

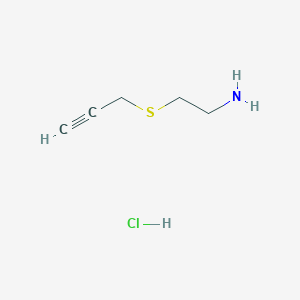
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2868966.png)
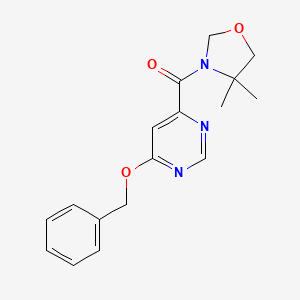
![2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid](/img/structure/B2868971.png)
![N'-(1-Phenylethyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2868972.png)
![3-[4-(Dimethylamino)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2868973.png)